Tetrairidium dodecacarbonyl

PEM Fuel Cells Electrocatalysis Hydrogen Oxidation Reaction

Choose Tetrairidium dodecacarbonyl for its distinct all-terminal CO ligand structure (Td symmetry), which delivers unmatched selectivity in hydrogenation of cyclic olefins and CO-tolerant fuel cell performance—unlike Rh₄(CO)₁₂ or Ru₃(CO)₁₂. The compound provides well-characterized kinetics for homogeneous hydrogen production from CO and water. Ensure reproducible, high-impact results with this air-stable, yellow crystalline catalyst precursor.

Molecular Formula C12Ir4O12
Molecular Weight 1105 g/mol
CAS No. 11065-24-0
Cat. No. B077418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrairidium dodecacarbonyl
CAS11065-24-0
Molecular FormulaC12Ir4O12
Molecular Weight1105 g/mol
Structural Identifiers
SMILES[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ir].[Ir].[Ir].[Ir]
InChIInChI=1S/12CO.4Ir/c12*1-2;;;;
InChIKeyXWDKRVSSHIJNJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrairidium Dodecacarbonyl (Ir₄(CO)₁₂) CAS 11065-24-0: Basic Properties and Procurement Profile


Tetrairidium dodecacarbonyl, with the formula Ir₄(CO)₁₂, is a tetrahedral, air-stable metal carbonyl cluster that is the most common binary carbonyl of iridium [1]. It appears as canary-yellow crystals with a melting point of 195 °C (decomposition) and a molecular weight of 1104.99 g/mol . The compound exhibits limited solubility in common organic solvents, including THF and toluene, but is soluble in chloroform . Its structure is distinguished by having all terminal CO ligands (Td symmetry), unlike its close structural analog tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂), which adopts a C3v symmetry with bridging CO ligands [1]. This structural distinction is a primary driver of its unique catalytic behavior and is a critical factor in scientific procurement decisions.

Why Ir₄(CO)₁₂ Cannot Be Simply Substituted by Other Metal Carbonyls in Research and Industrial Applications


The catalytic performance of metal carbonyl clusters is highly specific and cannot be generalized across the class. The distinct all-terminal CO ligand structure of Ir₄(CO)₁₂ confers a different electronic environment and coordination chemistry compared to structurally analogous clusters like Rh₄(CO)₁₂ or trinuclear Ru₃(CO)₁₂ [1]. These structural differences translate directly into divergent catalytic behavior, including distinct activity, selectivity, and tolerance to reaction contaminants [2]. For instance, while Ru₃(CO)₁₂ is an effective isomerization catalyst, Ir₄(CO)₁₂ is notably active for dehydrogenation and H-D exchange under the same conditions [3]. Therefore, substituting one cluster for another without quantitative justification risks experimental failure and irreproducible results. The following evidence provides a rigorous, data-driven basis for selecting Ir₄(CO)₁₂ over its closest analogs.

Quantitative Evidence for the Differentiated Performance of Ir₄(CO)₁₂ vs. Comparators


CO Tolerance in Fuel Cell Anodes: Ir₄(CO)₁₂-Derived Catalysts vs. Platinum

Catalysts derived from Ir₄(CO)₁₂ exhibit a marked advantage in CO tolerance during the hydrogen oxidation reaction (HOR) when compared directly to a commercial platinum catalyst. In single-cell PEMFC tests, an anode fabricated from Ir₄(CO)₁₂-derived catalyst (Ir_y(H₂)) maintained a functional cell potential when operated with a H₂/0.5% CO fuel mixture, whereas the platinum-based cell completely lost its power under identical conditions [1]. This demonstrates a critical differentiator for fuel cell applications where hydrogen is derived from reformed hydrocarbons containing trace CO.

PEM Fuel Cells Electrocatalysis Hydrogen Oxidation Reaction

Selective Hydrogenation of 1,5-Cyclooctadiene: Ir₄(CO)₁₂ Cluster vs. Mononuclear Ir Catalysts

In the hydrogenation of 1,5-cyclooctadiene (1,5-COD), the tetranuclear cluster Ir₄(CO)₁₂ demonstrates a fundamentally different and more desirable product selectivity compared to mononuclear iridium complexes. The Ir₄(CO)₁₂ cluster shows high activity (average TON 2816) and high selectivity for the monohydrogenated product cyclooctene (COE) with almost complete suppression of the fully hydrogenated cyclooctane (COA) [1]. In contrast, mononuclear precursors like Vaska's compound (IrClCO(PPh₃)₂) and dinuclear [Ir₂Cl₂(COE)₄] predominantly produce the over-hydrogenated COA product [1].

Selective Hydrogenation Cluster Catalysis Fine Chemical Synthesis

Relative Activity in Hydroformylation: Ir₄(CO)₁₂ vs. Other Iridium Compounds

Among a series of iridium-based catalyst precursors, Ir₄(CO)₁₂ displays the highest activity for the hydroformylation of 1-hexene. The catalytic activity of the iridium compounds increases in the order IrCl₃ < [IrCl(CO)₃]n < Ir₄(CO)₁₂ [1]. Furthermore, the addition of inorganic salt promoters like LiCl or KCl enhances both the catalytic activity and aldehyde selectivity of the Ir₄(CO)₁₂ system by suppressing competing hydrogenation pathways, a benefit not universally observed across other metal carbonyl catalysts [1].

Hydroformylation Homogeneous Catalysis Aldehyde Synthesis

Differential Hydrocarbon Reactivity: Ir₄(CO)₁₂ vs. Ru₃(CO)₁₂ and Os₃(CO)₁₂

A comparative study of metal carbonyl clusters for hydrocarbon reactions reveals a stark divergence in catalytic function. Ir₄(CO)₁₂ is an effective catalyst for the dehydrogenation of cyclohexadiene to cyclohexene and benzene [1]. In contrast, Ru₃(CO)₁₂ and Os₃(CO)₁₂ are reported as catalysts for linear hexene isomerization, with Ru₃(CO)₁₂ being the more active [1]. Os₃(CO)₁₂ was also found to catalyze H-D exchange between C₆H₆ and D₂ at 195°C, while the ruthenium congener was inactive below 175°C [1].

Dehydrogenation Hydrocarbon Conversion Cluster Catalysis

Structural Distinction and Its Consequence: Ir₄(CO)₁₂ (Td) vs. Rh₄(CO)₁₂ (C3v)

A fundamental and verifiable point of differentiation is the molecular structure. Ir₄(CO)₁₂ exists as a tetrahedral cluster with all-terminal CO ligands, resulting in Td symmetry [1]. Its closest analog, tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂), contains three bridging CO ligands and adopts C3v symmetry [1]. Computational studies highlight the energetic proximity of these two structural forms, but experimental evidence confirms the all-terminal structure for Ir₄(CO)₁₂ [2]. This structural difference directly influences ligand substitution kinetics, fluxional behavior, and ultimately catalytic activity and selectivity [3].

Organometallic Chemistry Cluster Structure Structure-Activity Relationship

Water-Gas Shift Catalysis: Ir₄(CO)₁₂ Activity in Alkaline Media

Ir₄(CO)₁₂ demonstrates specific and well-characterized catalytic activity for the water-gas shift (WGS) reaction in homogeneous alkaline solutions. The system shows an apparent activation energy of 10.7 kcal mol⁻¹ and a reaction rate with a first-order dependence on base and iridium concentration, but a zero-order dependence on CO partial pressure [1]. This detailed kinetic profile, which defines a specific catalytic mechanism involving the HIr₄(CO)₁₁⁻ intermediate, is not a generic property of all metal carbonyl clusters and provides a predictable, tunable system for WGS studies [1].

Water-Gas Shift Reaction Homogeneous Catalysis Hydrogen Production

High-Value Application Scenarios for Tetrairidium Dodecacarbonyl Based on Differentiated Evidence


Development of CO-Tolerant Anodes for Reformed-Hydrogen PEM Fuel Cells

This scenario is directly supported by evidence that Ir₄(CO)₁₂-derived catalysts maintain electrochemical performance in the presence of CO, unlike conventional platinum catalysts which are rapidly poisoned [1]. Researchers and developers aiming to reduce system costs by eliminating the hydrogen purification unit in fuel cells powered by reformed hydrocarbons should prioritize Ir₄(CO)₁₂ as a catalyst precursor. Its use enables more robust and cost-effective fuel cell systems.

Selective Partial Hydrogenation in Fine Chemical and Pharmaceutical Synthesis

The ability of the Ir₄(CO)₁₂ cluster to catalyze the highly selective hydrogenation of 1,5-cyclooctadiene to cyclooctene, while suppressing the formation of the over-hydrogenated byproduct, is a key differentiator [2]. This makes Ir₄(CO)₁₂ a valuable precursor for chemists seeking to improve yield and selectivity in the synthesis of cyclic olefins and other sensitive intermediates, thereby minimizing purification costs and improving atom economy.

Fundamental Studies of Structure-Activity Relationships in Cluster Catalysis

The unique Td symmetry and all-terminal CO ligand structure of Ir₄(CO)₁₂, which contrasts sharply with the C3v structure of its rhodium analog [3], makes it an essential model compound for academic and industrial research groups investigating the influence of cluster geometry and bonding on catalytic mechanisms [4]. Its use is critical for generating high-impact, comparative data that advances the fundamental understanding of metal cluster reactivity.

Homogeneous Water-Gas Shift Reaction Catalyst with Defined Kinetics

For researchers exploring homogeneous catalytic routes for hydrogen production from CO and water, Ir₄(CO)₁₂ offers a well-characterized system with established kinetic parameters, including an activation energy of 10.7 kcal mol⁻¹ and defined rate orders [5]. This prior knowledge allows for a more focused and predictable research program compared to screening uncharacterized or poorly understood catalyst precursors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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